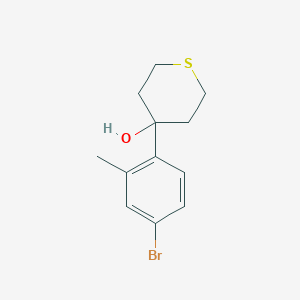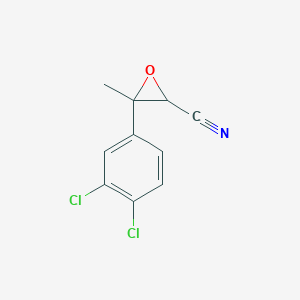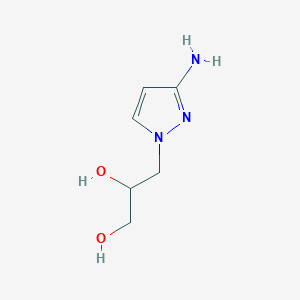
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a pentan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(pentan-2-yl)cyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, with the bromine atom selectively attaching to the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent for elimination reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products:
Substitution: 1-(Hydroxymethyl)-1-(pentan-2-yl)cyclobutane, 1-(Cyanomethyl)-1-(pentan-2-yl)cyclobutane.
Elimination: 1-(Pentan-2-yl)cyclobutene.
Oxidation: 1-(Carboxymethyl)-1-(pentan-2-yl)cyclobutane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-(pentan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(hexan-2-yl)cyclobutane: Similar structure but with a hexan-2-yl group instead of pentan-2-yl.
1-(Bromomethyl)-1-(pentan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of both a bromomethyl and pentan-2-yl group on a cyclobutane ring
Eigenschaften
Molekularformel |
C10H19Br |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-pentan-2-ylcyclobutane |
InChI |
InChI=1S/C10H19Br/c1-3-5-9(2)10(8-11)6-4-7-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
QSUWXFHROMRFOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1(CCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol](/img/structure/B13184177.png)






![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)

![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)


![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
